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A Next-Generation GPIIb/IIIa Antagonist
Executive Summary
DMP 728 is a cyclic peptide mimetic of the RGD (Arginine-Glycine-Aspartic acid) sequence,

designed as a potent, specific, and reversible antagonist of the platelet glycoprotein (GP)

IIb/IIIa receptor (

). Developed by DuPont Merck, it represents a significant pivot in antithrombotic research
during the 1990s, aiming to bridge the gap between intravenous efficacy (like abciximab) and
the elusive goal of oral bioavailability for GPIIb/IIIa inhibitors.

This guide synthesizes the foundational preclinical data, focusing on its mechanistic precision,

in vitro potency, and in vivo efficacy across canine models of coronary and carotid thrombosis.

Molecular Mechanism & Rational Design
1.1 The Target: GPIIb/IIIa Integrin
The GPIIb/IIIa receptor is the final common pathway for platelet aggregation.[1] Regardless of

the activating stimulus (ADP, collagen, thrombin), aggregation requires the binding of fibrinogen
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to activated GPIIb/IIIa receptors, forming bridges between platelets.

1.2 Compound Architecture
DMP 728 (molecular weight ~656.7 Da) is a cyclic peptide engineered to mimic the RGD

sequence found in fibrinogen.

Chemical Identity:Cyclo[D-2-aminobutyryl-N-methyl-L-arginyl-glycyl-L-aspartyl-3-

aminomethyl-benzoic acid] methanesulfonate salt.[1][2][3]

Design Logic: Cyclization constrains the peptide conformation, enhancing affinity and

metabolic stability compared to linear RGD peptides. The inclusion of non-natural amino

acids prevents rapid proteolysis.

1.3 Mechanism of Action
DMP 728 acts as a competitive antagonist. It occupies the RGD-binding pocket on the

GPIIb/IIIa complex, sterically hindering fibrinogen access. Unlike monoclonal antibodies (e.g.,

7E3/abciximab), DMP 728 has a short half-life and rapid reversibility, a critical safety feature for

managing bleeding risks.
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Figure 1: Mechanism of Action. DMP 728 competitively binds to the activated GPIIb/IIIa

receptor, preventing fibrinogen-mediated platelet cross-linking.

In Vitro Pharmacology & Characterization[4][5][6]
2.1 Binding Affinity and Selectivity
DMP 728 demonstrates high specificity for the

integrin, avoiding cross-reactivity with the vitronectin receptor (

) which is crucial for endothelial cell adhesion.[3] This selectivity profile minimizes the risk of
disrupting vascular integrity.
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Table 1: In Vitro Potency Profile

Parameter Assay Target
Value (Mean ±
SEM)

Significance

IC50

ADP-induced

Aggregation (Human

PRP)

46 ± 2 nM Highly Potent

IC50
Fibrinogen Binding

(Purified Receptor)
0.6 ± 0.1 nM

Direct Receptor

Blockade

IC50
Fibrinogen Binding

(Intact Platelets)
2.3 ± 0.8 nM

Physiological

Relevance

Selectivity
vs. Vitronectin

Receptor
> 1000-fold High Specificity

2.2 Clot Dispersion (Thrombolysis)
Beyond prevention, DMP 728 exhibits "disaggregatory" properties.[4] In light transmission

aggregometry, addition of DMP 728 to pre-formed aggregates resulted in dose-dependent

reversal of aggregation. This suggests potential utility in acute thrombotic settings to destabilize

fresh thrombi.

In Vivo Efficacy: Canine Models[1][2][4][5][6][7][8]
The preclinical validation of DMP 728 relied heavily on canine models due to the similarity

between canine and human platelet GPIIb/IIIa physiology.

3.1 The Folts Model (Coronary Artery Thrombosis)
This model simulates unstable angina by creating a critical stenosis in the coronary artery with

endothelial damage, leading to Cyclic Flow Reductions (CFRs).

Protocol:

Anesthesia: Pentobarbital sodium (30 mg/kg IV).

Instrumentation: Left thoracotomy; isolation of the circumflex coronary artery.
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Damage: Mechanical crushing of the vessel wall with forceps.

Stenosis: Placement of a plastic cylinder to reduce lumen diameter by ~70%.

Monitoring: Doppler flow probe measures blood flow. CFRs (periodic thrombosis and

embolization) are established.

Intervention: DMP 728 administered IV or PO.[1][5]

Results:

IV Efficacy: Abolished CFRs at 0.01 mg/kg.[1]

Oral Efficacy: Abolished CFRs at <0.6 mg/kg.[1][5]

Comparison: Significantly more potent than aspirin in this shear-dependent model.

3.2 Electrolytic Carotid Artery Thrombosis
This model utilizes electrical current to induce intimal injury, triggering a platelet-rich thrombus.

Results: DMP 728 (0.1 - 1.0 mg/kg IV or PO) prevented primary thrombosis in 60-100% of

animals.[1][5]
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Figure 2: Experimental Workflow for the Folts Coronary Thrombosis Model.

Pharmacokinetics (PK) & Safety
4.1 PK Profile
DMP 728 was designed to overcome the poor oral bioavailability of typical peptides.

Absorption: Rapid oral absorption in dogs (

~1.4 hours).
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Bioavailability: Absolute oral bioavailability of 8% to 12%.[1][5] While low compared to small

molecules, this was significant for a peptide at the time.

Elimination: Excreted largely unchanged in the urine, indicating high metabolic stability but

dependence on renal clearance.[1]

Protein Binding: Low (15-25%), ensuring a high fraction of free drug is available to bind

platelets.

4.2 Bleeding Time vs. Antithrombotic Effect
A critical safety metric for GPIIb/IIIa inhibitors is the therapeutic window between efficacy and

bleeding risk.

Observation: DMP 728 prolonged template bleeding time in a dose-dependent manner.[1][2]

[6][7][5][8][9]

Reversibility: Crucially, bleeding time normalized faster than the inhibition of platelet

aggregation.[1][6][7][5] This "dissociation" suggests a safety margin where antithrombotic

protection persists as bleeding risk subsides.

Thrombocytopenia: No acute reduction in platelet count was observed in canine studies (0.1

to 1.0 mg/kg).[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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